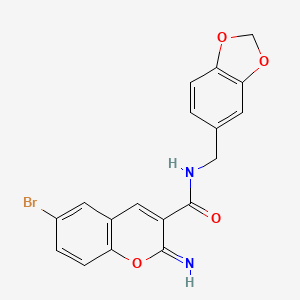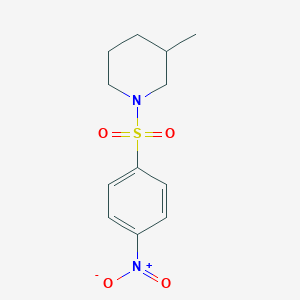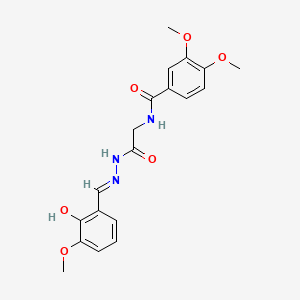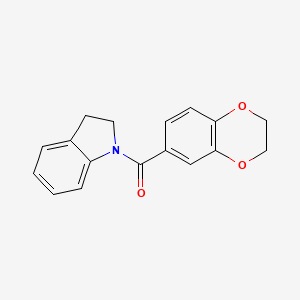![molecular formula C13H16N6OS B11112642 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11112642.png)
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Amination: The thiadiazole ring is then aminated to introduce the amino group at the 5-position.
Condensation Reaction: The final step involves the condensation of the aminothiadiazole with 4-(dimethylamino)benzaldehyde in the presence of acetic acid to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it into an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog with similar biological activities.
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.
Hydrazides: A class of compounds with similar structural features and reactivity.
Uniqueness
What sets 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide apart is its combination of the thiadiazole ring with the dimethylamino and hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N6OS |
|---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C13H16N6OS/c1-19(2)10-5-3-9(4-6-10)8-15-16-11(20)7-12-17-18-13(14)21-12/h3-6,8H,7H2,1-2H3,(H2,14,18)(H,16,20)/b15-8+ |
InChI Key |
BHVIKNAYHRVACS-OVCLIPMQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)

![2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112595.png)

![{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11112617.png)

![N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112636.png)

![N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11112654.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11112657.png)
